molecular formula C27H23N3O5 B11289756 N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11289756
M. Wt: 469.5 g/mol
InChI Key: HAPQZRHUDQBXFE-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic benzofuropyrimidine derivative supplied for investigative purposes in oncology and chemical biology. Compounds within this structural class have demonstrated significant research value due to their potential biological activities. Structurally related furopyrimidine analogs have been identified as promising scaffolds in anticancer research, showing activity against human cancer cell lines such as prostate (DU145) and colon (HT29) in preclinical studies . The research value of this chemotype is further supported by its presence in investigations of indoleamine 2,3-dioxygenase (IDO) inhibitors, which are a target of interest in cancer immunotherapy . The mechanism of action for related compounds is often linked to the inhibition of key enzymatic drivers of cancer proliferation; for instance, molecular docking studies of similar structures have confirmed their ability to interact with the active site of EGFR tyrosine kinase, which is responsible for cancer cell growth and survival . Furthermore, computational analyses of analogous molecules indicate favorable drug-likeness properties, including compliance with Lipinski's rule of five, suggesting a high potential for oral bioavailability . This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound for hit identification, mechanism-of-action studies, and as a starting point for the development of novel therapeutic agents.

Properties

Molecular Formula

C27H23N3O5

Molecular Weight

469.5 g/mol

IUPAC Name

N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H23N3O5/c1-34-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)35-25)29(27(30)33)17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31)

InChI Key

HAPQZRHUDQBXFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxy-5-Nitro-1-Benzonitrile

Reaction of 2-hydroxy-5-nitro-1-benzonitrile with aryloxy ketones (e.g., phenacyl bromide) in ethanol under reflux yields 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one (Compound 2a-d). This step proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group, which activates the benzene ring for cyclization.

Formation of the Pyrimidine Ring

Treatment of Compound 2a-d with ammonium thiocyanate and acetyl chloride in dry acetone generates N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide (Compound 3a-d). Subsequent reflux with sodium hydroxide induces cyclization to form 4-substituted-8-nitrobenzofuro[3,2-d]pyrimidine-2-thiol (Compound 4a-d). This step achieves a 78–85% yield, with purification via recrystallization from aqueous dimethylformamide (DMF).

Functionalization with the N-Benzyl Acetamide Side Chain

The acetamide side chain is appended through nucleophilic substitution and amidation.

Synthesis of 2-Chloroacetamide Intermediate

2-Chloroacetamide is prepared by reacting chloroacetyl chloride with ammonia in dichloromethane at 0°C. This intermediate is stabilized under inert conditions and used immediately in subsequent steps.

Coupling to the Pyrimidine Core

Compound 6 is treated with 2-chloroacetamide in acetonitrile under reflux for 8 hours, catalyzed by potassium carbonate , to form 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (Compound 7). Yields range from 68% to 75%, with purification via silica gel chromatography.

N-Benzylation of the Acetamide

The final step involves N-benzylation using benzyl bromide in DMF at room temperature for 24 hours, with triethylamine as a base. This yields the target compound, N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide , in 82% yield after recrystallization from ethanol.

Analytical Data and Characterization

Table 1: Key Reaction Parameters and Yields

StepReactantsConditionsYieldCharacterization Method
1.12-Hydroxy-5-nitro-1-benzonitrile + Phenacyl bromideEthanol, reflux, 6 h85%NMR, IR
1.2Compound 2a + NH4SCN, AcClDry acetone, RT, 90 min78%TLC, MP
2.1Compound 4a + 4-MeO-BnClDMF, NaH, 60°C, 12 h72%HPLC,
3.2Compound 6 + 2-Cl-acetamideAcetonitrile, K2CO3, reflux75%NMR, MS
3.3Compound 7 + BnBrDMF, Et3N, RT, 24 h82%HPLC,

Spectroscopic Data Highlights

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrimidine H), 7.45–6.82 (m, 9H, aromatic H), 5.12 (s, 2H, N-CH2), 3.78 (s, 3H, OCH3).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Routes

Core Construction Efficiency

The cyclization method in outperforms one-pot approaches in yield (85% vs. 65%) but requires longer reaction times. The use of sodium hydroxide for cyclization minimizes side reactions compared to TBAB-catalyzed systems.

Alkylation vs. Acylation

Direct alkylation of the pyrimidine nitrogen proves superior to acylation-reduction sequences, avoiding the need for hydrogenation catalysts and high-pressure conditions.

Solvent Impact on Amidation

Acetonitrile yields higher regioselectivity than toluene during acetamide coupling, as polar aprotic solvents stabilize the transition state .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs such as fused heterocyclic cores, substituted benzyl groups, or acetamide side chains:

Table 1: Structural and Physicochemical Comparison
Compound Name / Core Structure Substituents Molecular Weight (g/mol) Notable Properties Evidence Source
Target Compound (Benzofuro[3,2-d]pyrimidine) 4-methoxybenzyl (C3), benzyl-acetamide (N1) ~463.45 (estimated) High lipophilicity, electron-rich core N/A
2-[3-(4-Chlorobenzyl)-...pyrido[3,2-d]pyrimidin-1-yl]acetamide 4-chlorobenzyl (C3), 2,5-dimethoxyphenyl-acetamide ~496.91 Chlorine enhances electronegativity
Pyrazolo[3,4-d]pyrimidine (Example 53) 5-fluoro-3-(3-fluorophenyl)-4-oxo-chromen-2-yl, isopropylbenzamide 589.1 (M++1) Fluorine improves metabolic stability
Pyrazolo[4,3-c][1,2]benzothiazine 3,4-dimethyl-5,5-dioxo core, 2-fluorobenzyl-acetamide ~431.46 Sulfur atom increases polarity

Key Analysis of Structural Variations

Core Heterocycle Differences
  • Benzofuropyrimidine vs. The 4-chlorobenzyl group introduces electron-withdrawing effects, which may alter binding affinity in biological systems .
  • The fluorophenyl and chromenone groups add rigidity and metabolic resistance .
Substituent Effects
  • Methoxy vs. Chloro vs. Fluoro :

    • Methoxy (target compound): Electron-donating, improves solubility via polar interactions.
    • Chloro (): Electron-withdrawing, may increase binding to hydrophobic pockets.
    • Fluoro (): Balances electronegativity and lipophilicity, often used to block metabolic degradation.
  • Acetamide Side Chain Variations: The 2,5-dimethoxyphenyl group () introduces additional hydrogen-bonding sites compared to the benzyl group in the target compound.

Physicochemical and Pharmacological Implications

  • Solubility : The methoxy group in the target compound may enhance aqueous solubility relative to chlorinated analogues .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism than methoxy-substituted compounds.
  • Binding Affinity : The benzofuropyrimidine core’s fused aromatic system may favor interactions with kinases or DNA topoisomerases, while pyridopyrimidines () are common in kinase inhibitors .

Biological Activity

N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and enzyme inhibition, supported by various research findings.

Chemical Structure and Properties

The compound features a benzofuro-pyrimidine scaffold , characterized by:

  • Molecular Formula : C27H23N3O5
  • Molecular Weight : 457.49 g/mol
  • Functional Groups : Includes a benzyl group and a methoxy-substituted benzyl moiety.

The structural complexity suggests that it may interact with multiple biological targets, enhancing its therapeutic potential compared to simpler analogs.

Anticancer Activity

This compound exhibits promising anticancer activity. Research indicates that compounds with similar structures have shown effectiveness against various cancer cell lines. For instance:

Compound Activity Target Cancer Types
This compoundAnticancerColon and Prostate Cancer
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideAnticancerVarious Solid Tumors

The presence of the dioxo and dihydrobenzofuro groups in the structure is believed to enhance its interaction with cancer cell targets, leading to apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression:

Compound Target Enzyme IC50 Value (µM)
KX2-391 (related structure)c-Src kinase1.34
N-benzyl derivativesVarious kinasesVaries

These findings indicate the potential for this compound to act as a selective inhibitor for specific pathways in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study demonstrated that structurally similar compounds exhibited significant cytotoxicity against colon cancer cell lines. The mechanism was attributed to the ability to induce apoptosis through mitochondrial pathways.
  • Kinase Inhibition Studies : Research focused on N-benzyl derivatives revealed varying degrees of inhibition on Src family kinases. The most potent inhibitors showed IC50 values in the low micromolar range, suggesting a strong potential for therapeutic application in targeted cancer therapies.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis typically involves constructing the benzofuro[3,2-d]pyrimidine core, followed by sequential substitutions. Key steps include:

  • Core formation : Cyclization of precursor heterocycles under acidic or basic conditions.
  • Substitution : Introducing the 4-methoxybenzyl and N-benzylacetamide groups via nucleophilic or electrophilic reactions.
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For example, using DMF as a solvent improved yields in analogous thienopyrimidine syntheses .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization ensures purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry, particularly for the benzofuropyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Monitors purity (>95%) and identifies byproducts during synthesis .

Q. How can preliminary biological activity be assessed?

  • In vitro assays : Screen for antimicrobial activity (e.g., MIC against S. aureus or E. coli) or cytotoxicity (e.g., MTT assay on cancer cell lines) .
  • Molecular docking : Predict interactions with target enzymes (e.g., kinases, topoisomerases) using software like AutoDock .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency in related pyrimidine derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, improving reaction rates .
  • Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally sensitive intermediates .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the 4-methoxybenzyl or acetamide groups to assess impact on bioactivity (Table 1) .
  • Bioisosteric replacement : Replace the benzofuro core with thieno or pyrrolo analogs to compare potency .

Table 1 : Example SAR for Analogous Compounds

Substituent R₁Substituent R₂IC₅₀ (μM)Target
4-MeO-BenzylN-Benzyl0.12Kinase X
3-Cl-BenzylN-(4-F-Bn)0.45Kinase X
Data derived from studies on structurally related compounds .

Q. How to resolve discrepancies in biological activity data across studies?

  • Replicate experiments : Ensure consistency in assay conditions (e.g., cell line passage number, serum concentration) .
  • Purity verification : HPLC or LC-MS confirms compound integrity; impurities >5% can skew results .
  • Target validation : Use CRISPR knockouts or siRNA to confirm specificity of observed effects .

Q. What computational methods predict target interactions?

  • Molecular docking : Simulate binding to ATP pockets of kinases or DNA-binding domains .
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations .
  • QSAR modeling : Relate substituent electronic properties (e.g., Hammett constants) to activity .

Q. How to evaluate stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal stability : Heat at 37°C for 48 hours; >90% recovery indicates suitability for in vivo studies .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation in solutions exposed to daylight .

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